molecular formula C15H16ClN3 B3036758 4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide CAS No. 400077-97-6

4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide

Cat. No. B3036758
CAS RN: 400077-97-6
M. Wt: 273.76 g/mol
InChI Key: AKIZQYBPUSTDHN-UHFFFAOYSA-N
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Description

4-Chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is a chemical compound with the molecular formula C15H16ClN3 . Its average mass is 273.761 Da and its monoisotopic mass is 273.103271 Da .


Molecular Structure Analysis

The molecular structure of 4-chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide consists of 15 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . For more detailed structural analysis, further studies or computational modeling would be required.


Physical And Chemical Properties Analysis

4-Chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide has a molecular weight of 273.76064 . More detailed physical and chemical properties such as melting point, boiling point, and density would require additional resources or experimental data for a comprehensive analysis .

Scientific Research Applications

Antiallergic Activity

4-Chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide derivatives have been explored for their potential antiallergic activities. Notable findings were in compounds similar to this structure, which showed promise in the rat passive cutaneous anaphylaxis screen, indicating potential for antiallergic applications (Lesher, Singh, & Mielens, 1982).

Crystal Structure Analysis

Studies on isomeric chloro-N-pyridinyl compounds, closely related to 4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide, have provided insights into their crystal structures, elucidating their molecular geometries and packing interactions. These investigations contribute to a better understanding of the molecular structures of such compounds (Su, Wang, Liu, & Li, 2013).

Development of Polyimides

Research has been conducted on the synthesis of new polyimides using diamines derived from compounds including 4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide. These polyimides have applications in creating transparent, flexible, and tough films, important in materials science (Liaw, Liaw, & Yu, 2001).

Chemical Synthesis and Reaction Studies

Condensation reactions involving nitriles, including those related to 4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide, have been studied to synthesize condensed pyrimidines. Such studies contribute to the understanding of chemical synthesis processes and reaction mechanisms (Shishoo, Devani, Bhadti, Jain, & Ananthan, 1990).

Anticonvulsant Properties

The crystal structures of certain compounds structurally similar to 4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide, known as anticonvulsant enaminones, have been determined. This research contributes to the field of medicinal chemistry, particularly in understanding compounds with anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).

Safety and Hazards

The safety data sheet for 4-chloro-N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide would provide information on its hazards, handling, storage, and disposal . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

4-chloro-N'-propan-2-yl-N-pyridin-3-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c1-11(2)18-15(12-5-7-13(16)8-6-12)19-14-4-3-9-17-10-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIZQYBPUSTDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=C(C=C1)Cl)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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